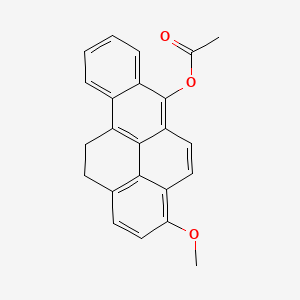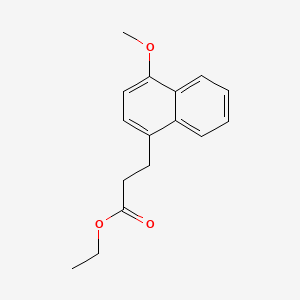
吡嗪 1,4-二氧化物-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazine 1,4-Dioxide-d4: is a deuterated derivative of pyrazine 1,4-dioxide, a heterocyclic aromatic organic compound. The molecular formula of Pyrazine 1,4-Dioxide-d4 is C4D4N2O2, and it has a molecular weight of 116.11 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which aids in various analytical techniques.
科学研究应用
Chemistry: Pyrazine 1,4-Dioxide-d4 is used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics. Its deuterated form provides clearer spectra by reducing background signals from hydrogen atoms .
Biology and Medicine: In biological research, Pyrazine 1,4-Dioxide-d4 is used to trace metabolic pathways and study enzyme mechanisms. Its isotopic labeling helps in identifying and quantifying metabolites in complex biological systems .
Industry: In industrial applications, Pyrazine 1,4-Dioxide-d4 is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of advanced materials and in the study of reaction mechanisms .
安全和危害
作用机制
Target of Action
Pyrazine 1,4-Dioxide-d4 is a biochemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
For instance, it has been observed to form a 2:1 receptor-substrate complex with certain receptors . The receptors adopt a specific conformation to accommodate the Pyrazine 1,4-Dioxide-d4 molecule . More detailed studies are required to fully understand the nature of these interactions and the resulting changes.
Biochemical Pathways
It’s known that the compound can interact with other molecules, potentially influencing various biochemical processes
Result of Action
Its ability to form complexes with other molecules suggests that it may influence various cellular processes
Action Environment
It’s known that the formation of complexes between the compound and other molecules can be influenced by the solution in which they are present . This suggests that environmental factors could potentially affect the compound’s action.
生化分析
Biochemical Properties
Pyrazine 1,4-Dioxide-d4 plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. It interacts with various enzymes and proteins, influencing their activity and function. For instance, Pyrazine 1,4-Dioxide-d4 has been shown to interact with oxidoreductases, enzymes that catalyze oxidation-reduction reactions. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can alter the enzyme’s conformation and activity .
Cellular Effects
Pyrazine 1,4-Dioxide-d4 affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Pyrazine 1,4-Dioxide-d4 can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect metabolic pathways by interacting with key enzymes involved in cellular respiration and energy production .
Molecular Mechanism
The molecular mechanism of action of Pyrazine 1,4-Dioxide-d4 involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and context. Pyrazine 1,4-Dioxide-d4 binds to the active site of enzymes, forming stable complexes that can either inhibit or enhance the enzyme’s activity. This binding can also lead to changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrazine 1,4-Dioxide-d4 can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Pyrazine 1,4-Dioxide-d4 remains stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation. Long-term exposure to Pyrazine 1,4-Dioxide-d4 can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of Pyrazine 1,4-Dioxide-d4 vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
Pyrazine 1,4-Dioxide-d4 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence pathways related to cellular respiration, energy production, and redox balance. By interacting with key enzymes, Pyrazine 1,4-Dioxide-d4 can modulate the flow of metabolites through these pathways, leading to changes in cellular energy status and overall metabolic activity .
Transport and Distribution
Within cells and tissues, Pyrazine 1,4-Dioxide-d4 is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of Pyrazine 1,4-Dioxide-d4 within tissues is influenced by factors such as tissue permeability and the presence of specific transport proteins .
Subcellular Localization
The subcellular localization of Pyrazine 1,4-Dioxide-d4 is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, Pyrazine 1,4-Dioxide-d4 may localize to the mitochondria, where it can influence cellular respiration and energy production. Its localization can also affect its interactions with other biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Pyrazine 1,4-Dioxide-d4 typically involves the deuteration of pyrazine 1,4-dioxide. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under controlled conditions. One common method involves the use of deuterated water (D2O) in the presence of a catalyst to facilitate the exchange reaction .
Industrial Production Methods: Industrial production of Pyrazine 1,4-Dioxide-d4 is less common due to its specialized use in research. the process generally involves large-scale deuteration reactions using deuterated solvents and catalysts to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the integrity of the deuterated compound.
化学反应分析
Types of Reactions: Pyrazine 1,4-Dioxide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert Pyrazine 1,4-Dioxide-d4 to its corresponding reduced forms.
Substitution: The nitrogen atoms in the pyrazine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce pyrazine derivatives with lower oxidation states .
相似化合物的比较
Pyrazine: A simpler analog without the oxide groups.
Pyrazine 1,4-Dioxide: The non-deuterated form of Pyrazine 1,4-Dioxide-d4.
Pyridazine: An analog with the second nitrogen atom in position 2.
Pyrimidine: An analog with the second nitrogen atom in position 3.
Uniqueness: Pyrazine 1,4-Dioxide-d4 is unique due to its deuterated nature, which provides distinct advantages in analytical techniques such as NMR spectroscopy. The presence of deuterium atoms reduces background noise and enhances the clarity of spectra, making it a valuable tool in research .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyrazine 1,4-Dioxide-d4 involves the conversion of Pyrazine-1,4-dioxide to Pyrazine 1,4-Dioxide-d4 through deuteration.", "Starting Materials": ["Pyrazine-1,4-dioxide", "Heavy water (D2O)", "Deuterium gas (D2)"], "Reaction": [ "Pyrazine-1,4-dioxide is dissolved in heavy water (D2O)", "Deuterium gas (D2) is bubbled through the solution", "The reaction mixture is heated at 80-100°C for several hours", "The resulting Pyrazine 1,4-Dioxide-d4 is isolated and purified" ] } | |
CAS 编号 |
933803-86-2 |
分子式 |
C4H4N2O2 |
分子量 |
116.112 |
IUPAC 名称 |
2,3,5,6-tetradeuterio-4-oxidopyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D |
InChI 键 |
SXTKIFFXFIDYJF-RHQRLBAQSA-N |
SMILES |
C1=C[N+](=O)C=CN1[O-] |
同义词 |
Pyrazine N,N’-Dioxide-d4; Pyrazine Di-N-oxide-d4; Pyrazine Dioxide-d4; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one](/img/structure/B588219.png)


![2-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B588228.png)


![1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one](/img/structure/B588232.png)
